1-Acetyl-3-formyl-7-azaindole

説明

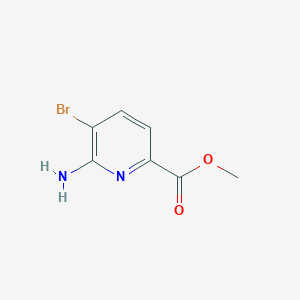

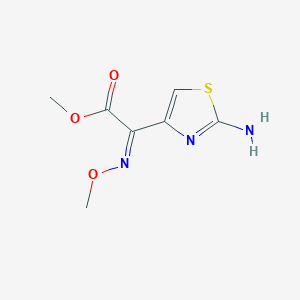

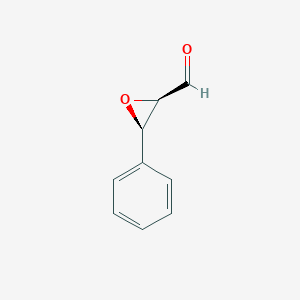

1-Acetyl-3-formyl-7-azaindole is a chemical compound derived from azaindole, which is a class of heterocyclic aromatic organic compounds. Azaindoles are analogs of indoles where a nitrogen atom replaces one of the carbons in the indole ring system. The specific modifications on the azaindole core, such as acetylation and formylation, can significantly alter the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of azaindole derivatives, including those with acetyl groups, has been explored in various studies. An effective procedure for acylation at the C-3 position of azaindoles has been demonstrated using acetyl chloride with AlCl3 in dichloromethane, which likely applies to the synthesis of 1-acetyl-3-formyl-7-azaindole . This method provides a straightforward approach to introduce acetyl groups to the azaindole framework.

Molecular Structure Analysis

The molecular structure of 1-acetyl-3-formyl-7-azaindole would consist of a 7-azaindole core with an acetyl group at the 1-position and a formyl group at the 3-position. The presence of these functional groups is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azaindole derivatives can undergo various chemical reactions, including further acylation. For instance, 1-acyl-4-methyl-7-azaindole derivatives can be synthesized through a multi-step process involving acylation, halogen replacement, and reduction . The presence of acetyl and formyl groups in 1-acetyl-3-formyl-7-azaindole suggests that it may also participate in similar reactions, with the potential for cleavage of the acetyl group under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-acetyl-3-formyl-7-azaindole are not detailed in the provided papers, the properties of azaindole derivatives can be inferred. Azaindoles generally exhibit good stability and can be modified to improve their pharmacokinetic properties, such as oral bioavailability . The introduction of acetyl and formyl groups is likely to affect the solubility, melting point, and other physical properties of the compound.

Relevant Case Studies

The azaindole scaffold has been identified as a novel chemotype for CRTh2 receptor antagonists, with derivatives such as 7-azaindole-3-acetic acid showing potent and selective inhibition of human eosinophil shape change . Although not directly related to 1-acetyl-3-formyl-7-azaindole, this highlights the potential of azaindole derivatives in therapeutic applications. Additionally, the one-pot synthesis of various 7-azaindole derivatives demonstrates the versatility of this core structure in generating diverse compounds for potential drug discovery .

科学的研究の応用

Therapeutic Applications in Pulmonary Hypertension

1-Acetyl-3-formyl-7-azaindole, as part of the azaindole family, has shown potential in treating pulmonary hypertension (PH). Specifically, azaindole derivatives have demonstrated inhibitory effects on hypoxic pulmonary vasoconstriction and proliferation of pulmonary arterial smooth muscle cells in vitro. Their therapeutic efficacy includes improvements in hemodynamics and reduction in right ventricular hypertrophy in animal models, suggesting potential applications in treating PH due to potent vasorelaxant and antiproliferative effects (Dahal et al., 2010).

Role in Kinase Inhibition for Drug Discovery

Azaindole derivatives, including 1-Acetyl-3-formyl-7-azaindole, are increasingly used as kinase inhibitors, contributing significantly to drug discovery and innovation. These derivatives target various protein kinases, and their efficacy stems from their ability to mimic the purine ring of ATP, acting as competitive inhibitors. The unique structural and binding properties of these derivatives, supported by X-ray crystallography data, offer insights for designing more potent and selective inhibitors (Mérour et al., 2014).

Potential in 5-HT3 Receptor Antagonism

Azabicycloalkaneacetamide derivatives of 1-Acetyl-3-formyl-7-azaindole have exhibited activities as 5-HT3 (serotonin-3) receptor antagonists. The modification of the azaindole moiety has been crucial in enhancing the activity, indicating its potential in the development of new therapeutic agents targeting serotonin receptors. These findings are particularly significant for designing drugs aimed at controlling conditions like nausea and vomiting, often mediated by 5-HT3 receptors (Kato et al., 1995).

Applications in Cancer Therapy

The azaindole framework is pivotal in the design of therapeutics for various types of cancer. Derivatives of 1-Acetyl-3-formyl-7-azaindole have shown promising results in preclinical studies, acting as kinase inhibitors and impacting cellular pathways involved in cancer progression. The capacity to modulate kinase activity offers a pathway to developing targeted cancer therapies, addressing the need for more effective and less toxic treatment options (El-Gamal & Anbar, 2017).

特性

IUPAC Name |

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)

![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)